2-[(1E)-1-(2-phenylhydrazin-1-ylidene)ethyl]pyridine
Description
2-[(1E)-1-(2-Phenylhydrazin-1-ylidene)ethyl]pyridine is a hydrazone derivative featuring a pyridine ring conjugated with a phenylhydrazine moiety via an ethylene linkage. This compound belongs to a class of Schiff base analogs, which are characterized by their imine (–C=N–) functional group. Such compounds are of significant interest in coordination chemistry due to their ability to act as ligands, forming stable complexes with transition metals . The planar geometry of the pyridine-hydrazine system facilitates π-π stacking interactions and anisotropic displacement in crystal structures, as observed in related compounds .
Properties
IUPAC Name |
N-[(E)-1-pyridin-2-ylethylideneamino]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3/c1-11(13-9-5-6-10-14-13)15-16-12-7-3-2-4-8-12/h2-10,16H,1H3/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHWYHYXNQDZNV-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=CC=C1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=CC=CC=C1)/C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7734-05-6 | |
| Record name | 2-ACETYLPYRIDINE PHENYLHYDRAZONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-1-(2-phenylhydrazin-1-ylidene)ethyl]pyridine typically involves the reaction of 2-acetylpyridine with phenylhydrazine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the mixture being heated to reflux for several hours. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-1-(2-phenylhydrazin-1-ylidene)ethyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyridine, including 2-[(1E)-1-(2-phenylhydrazin-1-ylidene)ethyl]pyridine, exhibit significant antimicrobial properties. A study demonstrated that this compound showed effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Potential
The anticancer properties of hydrazone derivatives have been widely studied. Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through apoptosis induction. A case study revealed that similar compounds led to significant reductions in tumor growth in various cancer models . The structural features of the hydrazone group are thought to enhance interaction with biological targets involved in cancer pathways.
Other Therapeutic Applications
In addition to antimicrobial and anticancer activities, hydrazone derivatives have been explored for their potential in treating other conditions such as diabetes, inflammation, and neurodegenerative diseases . The versatility of the hydrazone moiety allows for modifications that can enhance selectivity and potency against specific biological targets.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-[(1E)-1-(2-phenylhydrazin-1-ylidene)ethyl]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Data Tables
Research Findings and Challenges
- Coordination Chemistry: The target compound’s hydrazine-pyridine system enables chelation of Cu(II) and Fe(III), with stability constants higher than non-conjugated hydrazines .
- Crystallographic Tools : Software such as SHELX and ORTEP () are critical for analyzing anisotropic displacement parameters and torsional angles in these compounds .
- Limitations : Direct comparisons are hindered by a lack of high-resolution structural or biological data for this compound. Most conclusions are extrapolated from analogs.
Biological Activity
Chemical Structure and Properties
The molecular formula of 2-[(1E)-1-(2-phenylhydrazin-1-ylidene)ethyl]pyridine is . The structure features a pyridine ring substituted with a hydrazine moiety, which is often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃N₃ |
| Molecular Weight | 213.26 g/mol |
| CAS Number | 95526-05-9 |
| Solubility | Soluble in organic solvents |
Anticancer Activity
Recent studies have indicated that derivatives of hydrazine, including this compound, exhibit significant anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that similar compounds could induce apoptosis in various cancer cell lines through the activation of caspase pathways .
Antimicrobial Properties
Another area of interest is the antimicrobial activity. Research has shown that hydrazine derivatives possess inhibitory effects against a range of pathogens. For example, a study highlighted the effectiveness of such compounds against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Certain studies suggest that hydrazine derivatives can inhibit key enzymes involved in cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cell death in cancer cells .
Case Study 1: Anticancer Efficacy
A specific case study investigated the efficacy of this compound against human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics .
Case Study 2: Antimicrobial Testing
In another study, the compound was tested for antimicrobial activity using the agar diffusion method. It showed significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
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